

GSK4027: A Comparative Guide to Bromodomain Selectivity

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Compound of Interest		
Compound Name:	GSK 4027	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of GSK4027, a potent chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5). The data presented herein has been compiled from various sources to offer an objective comparison of GSK4027's binding affinity and inhibitory activity against a panel of human bromodomains.

Quantitative Selectivity Profile of GSK4027

GSK4027 demonstrates exceptional potency and selectivity for the PCAF and GCN5 bromodomains. Its selectivity has been extensively profiled using various biochemical and cellular assays. The following table summarizes the key quantitative data, primarily from BROMOscan® and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, showcasing the selectivity of GSK4027.



Target Bromodom ain	Assay Type	Potency (Ki in nM)	Potency (IC50 in nM)	Selectivity Fold (over PCAF/GCN5)	Reference
PCAF (KAT2B)	BROMOscan ®	1.4	-	-	[1][2][3][4][5]
TR-FRET	-	40	-	[1][5]	
NanoBRET™	-	60	-	[1][4][5]	
GCN5 (KAT2A)	BROMOscan ®	1.4	-	-	[1][2][3][4][5]
BRPF3	BROMOscan ®	100	-	>70	[1][4][5]
BRD1	BROMOscan ®	110	-	>78	[1][4][5]
FALZ	BROMOscan ®	130	-	>92	[1][4][5]
BRPF1	BROMOscan ®	140	-	>100	[1][4][5]
BRD4 (BD1)	TR-FRET	-	>10,000	>18,000 (over BET family)	[4]
BRD9	TR-FRET	-	126	-	[6][7]

Experimental Methodologies

The selectivity profile of GSK4027 has been determined using state-of-the-art experimental techniques. Below are detailed descriptions of the key assays cited in this guide.

BROMOscan® Ligand Binding Assay

The BROMOscan® technology is a competition-based binding assay used to determine the dissociation constants (Kd) of compounds against a panel of bromodomains.[8]



- Principle: The assay measures the ability of a test compound to compete with an
 immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain
 bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A
 lower signal indicates a stronger interaction between the test compound and the
 bromodomain.[8][9]
- Protocol Outline:
 - A panel of DNA-tagged bromodomains is used.
 - Each bromodomain is incubated with a proprietary immobilized ligand in the presence of the test compound (GSK4027) across a range of concentrations.
 - The mixture is allowed to reach equilibrium.
 - Unbound components are washed away.
 - The amount of DNA-tagged bromodomain captured on the solid support is quantified using qPCR.
 - The results are used to calculate the dissociation constant (Kd) by fitting the data to a dose-response curve.[9]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format widely used for studying protein-protein and protein-ligand interactions in drug discovery.

- Principle: This assay measures the energy transfer between a donor fluorophore (e.g.,
 Europium chelate) and an acceptor fluorophore (e.g., Allophycocyanin APC) when they are
 in close proximity. In the context of bromodomain inhibitor screening, a biotinylated
 acetylated histone peptide is bound to a streptavidin-conjugated acceptor, and the
 bromodomain is fused to a donor-conjugated antibody or tag. A test compound that inhibits
 the bromodomain-histone interaction will disrupt the FRET signal.
- Protocol Outline:



- Reagents, including the bromodomain protein (e.g., GST-tagged BRD), a Europiumlabeled anti-GST antibody (donor), a biotinylated acetylated histone peptide, and streptavidin-APC (acceptor), are prepared in assay buffer.
- The test compound (GSK4027) is serially diluted and added to the assay plate.
- The bromodomain and the histone peptide are added to the wells and incubated to allow for binding.
- The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation typically around 340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
- The ratio of the acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET[™] assay is a proximity-based method that quantifies protein-protein interactions in living cells.[1][10][11]

Principle: This technology utilizes a bright NanoLuc® luciferase as the energy donor and a fluorescently labeled HaloTag® protein as the energy acceptor.[1][10] When these two proteins are in close proximity (<10 nm), bioluminescence resonance energy transfer (BRET) occurs.[10] For target engagement, one protein of interest (e.g., PCAF) is fused to NanoLuc®, and its interacting partner (e.g., Histone H3.3) is fused to HaloTag®. A test compound that disrupts this interaction will lead to a decrease in the BRET signal.[1][5]

Protocol Outline:

- Cells (e.g., HEK293) are co-transfected with plasmids encoding the NanoLuc®-fusion donor and the HaloTag®-fusion acceptor.
- The transfected cells are plated in a multi-well plate.
- The cells are treated with the HaloTag® NanoBRET™ 618 ligand, which fluorescently labels the acceptor protein.

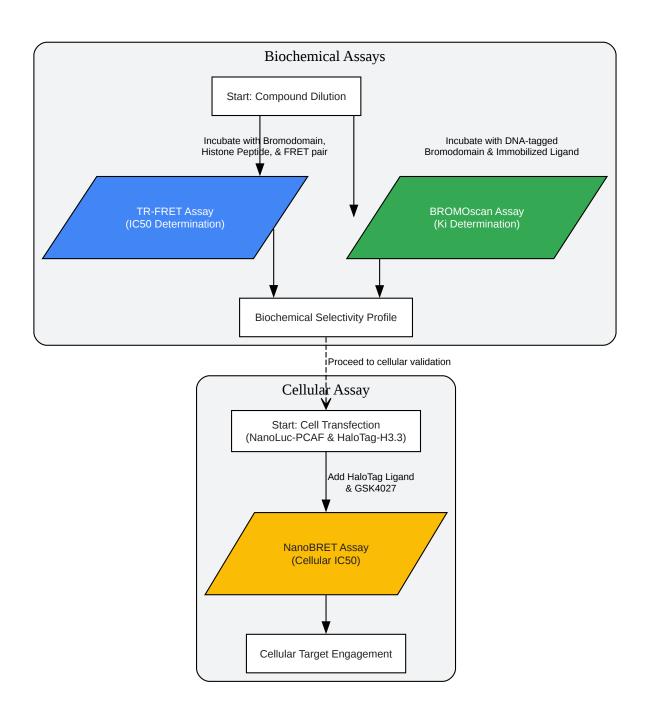


- The test compound (GSK4027) is added to the wells at various concentrations.
- The NanoBRET™ substrate is added to the cells.
- The donor emission (at ~460 nm) and the acceptor emission (at ~618 nm) are measured using a luminometer equipped with appropriate filters.
- The NanoBRET™ ratio (acceptor emission / donor emission) is calculated, and IC50 values are determined from the dose-response curves.[11]

Visualizing Experimental and Signaling Pathways

To further elucidate the experimental workflow and the biological context of GSK4027, the following diagrams are provided.

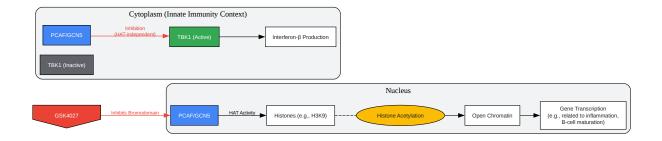




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Caption: Workflow for determining bromodomain inhibitor selectivity.





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Caption: Simplified signaling roles of PCAF/GCN5.

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